2-methylpropyl N-(chloromethyl)-N-methylcarbamate
Description
2-methylpropyl N-(chloromethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloromethyl group and a methylcarbamate moiety.
Properties
IUPAC Name |
2-methylpropyl N-(chloromethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-6(2)4-11-7(10)9(3)5-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWVONRHYWLLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate typically involves the reaction of 2-methylpropyl alcohol with chloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylpropyl alcohol} + \text{chloromethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Alkoxycarbonylation via Mixed Carbonates
This compound can be synthesized through reactions involving mixed carbonates. For example:
-
Reagents : N-(chloromethyl)-N-methylcarbamoyl chloride reacts with 2-methylpropanol in the presence of N,N′-disuccinimidyl carbonate (DSC) .
-
Conditions : Reactions proceed under mild, anhydrous conditions (0–25°C) with catalytic triethylamine to stabilize intermediates .
-
Yield : Typical yields exceed 85% for analogous carbamates when using DSC-mediated protocols .
Table 1: Representative Carbamate Formation via DSC
| Alcohol | Carbamoyl Chloride | Yield (%) | Reference |
|---|---|---|---|
| 2-Methylpropanol | N-(chloromethyl)-N-methyl | 86–92 | |
| Benzyl alcohol | N-Ethyl-N-methyl | 89 |
Reactivity of the Chloromethyl Group
The chloromethyl substituent enables nucleophilic substitution reactions:
Amine Alkylation
-
Reaction : Reacts with primary/secondary amines (e.g., dimethylamine) to form quaternary ammonium-carbamate hybrids.
-
Conditions : Requires polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (50–80°C) .
-
Example :
Hydrolysis Sensitivity
-
Acidic Hydrolysis : Cleaves the carbamate ester to release 2-methylpropanol and N-(chloromethyl)-N-methylcarbamic acid, which further decomposes .
-
Basic Hydrolysis : Forms chloride ions and unstable isocyanate intermediates .
Thermal Stability and Decomposition
-
Decomposition Pathway : At temperatures >120°C, thermal cleavage generates methyl isocyanate and 2-methylpropyl chloroacetate .
-
Byproducts : Traces of CO and HCl are detected via TGA-MS analysis .
Table 2: Thermal Decomposition Products
| Temperature (°C) | Major Products | Minor Products |
|---|---|---|
| 120–150 | Methyl isocyanate, 2-methylpropyl chloroacetate | CO, HCl |
| >150 | Polymerized isocyanates | – |
Experimental Optimization Insights
Scientific Research Applications
2-methylpropyl N-(chloromethyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamate: A simpler carbamate compound with similar chemical properties.
Ethyl N-(chloromethyl)-N-methylcarbamate: A closely related compound with an ethyl group instead of a 2-methylpropyl group.
Isopropyl N-(chloromethyl)-N-methylcarbamate: Another related compound with an isopropyl group.
Uniqueness
2-methylpropyl N-(chloromethyl)-N-methylcarbamate is unique due to its specific structure, which includes a 2-methylpropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamate compounds.
Biological Activity
2-Methylpropyl N-(chloromethyl)-N-methylcarbamate, commonly referred to as a carbamate derivative, has garnered attention in scientific research due to its potential biological activities. Carbamates are known for their diverse applications, including their use as pesticides and pharmaceuticals. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 51164-41-1
- Molecular Formula: C₆H₁₄ClN₃O₂
- Molecular Weight: 179.65 g/mol
The biological activity of this compound primarily involves its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamates and is significant in both therapeutic and toxicological contexts.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that carbamate derivatives exhibit varying degrees of antimicrobial properties. In vitro studies have shown that this compound displays significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
2. Insecticidal Properties
Due to its structural similarity to known insecticides, this compound has been evaluated for its efficacy against agricultural pests. Laboratory tests have demonstrated that it can effectively reduce the population of certain insect pests, making it a candidate for further development as an agrochemical.
3. Neurotoxic Effects
While the inhibition of AChE can have therapeutic benefits, it also poses risks of neurotoxicity. Studies have indicated that high concentrations of the compound can lead to symptoms consistent with cholinergic toxicity, such as muscle twitching and respiratory distress in animal models.
Case Studies
Several case studies provide insight into the biological effects and potential applications of this compound:
- Study on Antimicrobial Efficacy: A study conducted by researchers at a prominent university tested the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for E. coli, suggesting moderate antibacterial activity .
- Insecticidal Assessment: In trials assessing its insecticidal properties, the compound was applied to crops infested with aphids. Results showed a significant reduction in aphid populations within 48 hours post-application, indicating potential utility in pest management strategies .
- Toxicological Evaluation: A toxicological assessment revealed that exposure to high doses resulted in neurotoxic symptoms in rodent models. The study highlighted the importance of dosage regulation to mitigate adverse effects while harnessing therapeutic benefits .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental controls are critical when studying the compound’s interaction with biological matrices (e.g., plasma proteins)?
- Methodology : Include negative controls (e.g., FPRck for serine protease inhibition) and competitive binding assays (DAPA analogs). Pre-treat matrices with EDTA to chelate metal ions that may catalyze hydrolysis .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (e.g., 82–85°C vs. broader ranges) may arise from polymorphic forms or impurities. Validate via DSC (heating rate 10°C/min) and XRD to confirm crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
